Cyclodecanone, 2-mercapto-

Description

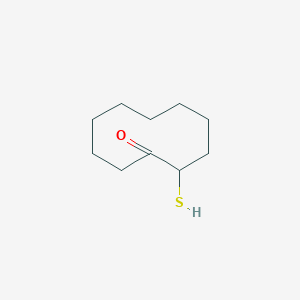

Structure

2D Structure

3D Structure

Properties

CAS No. |

381224-15-3 |

|---|---|

Molecular Formula |

C10H18OS |

Molecular Weight |

186.32 g/mol |

IUPAC Name |

2-sulfanylcyclodecan-1-one |

InChI |

InChI=1S/C10H18OS/c11-9-7-5-3-1-2-4-6-8-10(9)12/h10,12H,1-8H2 |

InChI Key |

UOXYCZBLTLAQBY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCCC(=O)C(CCC1)S |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Preparative Chemistry

Chemo- and Regioselective Synthesis Strategies for Cyclodecanone (B73913), 2-mercapto-

Achieving chemo- and regioselectivity is paramount in the synthesis of α-mercapto ketones. The primary challenge lies in selectively functionalizing the α-carbon without affecting the carbonyl group or other positions on the macrocyclic ring.

The most direct route to "Cyclodecanone, 2-mercapto-" involves the α-sulfenylation of the pre-formed cyclodecanone ring. This can be achieved by first generating an enol or enolate of cyclodecanone, which then acts as a nucleophile, attacking an electrophilic sulfur reagent.

A common approach involves the use of N-(arylthio)imides or N-(alkylthio)imides, such as N-(phenylthio)phthalimide, as the electrophilic sulfur source. beilstein-journals.org The reaction is often catalyzed by an organocatalyst to facilitate the formation of the key C-S bond. beilstein-journals.org The general mechanism proceeds through the formation of an enamine or enolate intermediate from the ketone, which then attacks the electrophilic sulfur reagent.

Another strategy employs the reaction of ketones with dimethyl sulfoxide (B87167) (DMSO) and a substoichiometric amount of hydroiodic acid (HI). gaylordchemical.com In this system, DMSO acts as the oxidant. The proposed mechanism involves the in-situ generation of iodine, which oxidizes a thiol to its disulfide. The disulfide then forms a sulfenyl iodide species that reacts with the ketone enolate to yield the α-sulfenylated product. gaylordchemical.com This method is noted for its high regioselectivity at the αʹ-position of α,β-unsaturated ketones, preventing conjugate addition. gaylordchemical.com

For the synthesis of "Cyclodecanone, 2-mercapto-", cyclodecanone would first be converted to its enolate using a suitable base, like lithium diisopropylamide (LDA). This enolate would then be quenched with an electrophilic sulfur source. A subsequent reduction step would be necessary if a disulfide or other protected thiol was used.

Table 1: Representative Conditions for α-Sulfenylation of Cyclic Ketones

| Catalyst/Reagent System | Sulfur Source | Solvent | Typical Yield | Reference |

|---|---|---|---|---|

| HI (substoichiometric) / DMSO | Thiophenol | DMSO | Good | gaylordchemical.com |

| Iodine / DMSO | Benzo[d]thiazole-2(3H)-thione | DMSO | 63-97% | nih.gov |

| Cinchona Alkaloid | N-(Phenylthio)phthalimide | Toluene | Moderate to Good | beilstein-journals.org |

| LDA, then Electrophilic Sulfur | Disulfides | THF | Variable | researchgate.net |

Ring-Expansion and Contraction Methodologies for Cyclodecanone, 2-mercapto-

Ring-expansion methodologies offer an alternative pathway, starting from smaller, more readily available cyclic ketones. A one-carbon ring expansion of cyclononanone (B1595960) to cyclodecanone, followed by α-thiolation, represents a plausible route. More advanced methods involve a tandem process where ring expansion and functionalization occur concurrently.

One such method involves the reaction of cyclic ketones with trimethylsilyldiazomethane (B103560) (TMSD) in the presence of a Lewis acid catalyst like Scandium(III) triflate (Sc(OTf)₃), which leads to ring-expanded silyl (B83357) enol ethers. organic-chemistry.org These intermediates could potentially be converted to the target α-mercapto ketone.

A repeatable two-carbon ring expansion has also been developed, where 1-vinylcycloalkanols undergo a thermal rearrangement to form the ring-expanded ketone. researchgate.net This process could theoretically be used to synthesize cyclodecanone from cyclooctanone, which could then be subjected to thiolation. A repetitive ring expansion method using (phenylseleno)acetaldehyde and a siloxy-Cope rearrangement has been demonstrated for converting cyclododecanone (B146445) into a 20-membered ring, illustrating the potential of such strategies for large rings. rsc.org

Ring-contraction strategies are generally less common for the synthesis of large macrocycles like cyclodecanone from even larger precursors and are not well-documented for preparing this specific target. Methodologies like the α-ketol rearrangement can facilitate ring expansion or contraction, often driven by the release of ring strain, which would be a relevant consideration in cyclic systems. beilstein-journals.org

The synthesis of specific enantiomers of "Cyclodecanone, 2-mercapto-" requires stereoselective methods. Since the α-carbon becomes a chiral center upon substitution, controlling the stereochemical outcome is crucial for applications where a single enantiomer is desired.

Asymmetric organocatalysis is a powerful tool for this purpose. The direct enantioselective α-sulfenylation of carbonyl compounds can be achieved using chiral catalysts. nih.gov For instance, cinchona alkaloids have been successfully employed as Lewis base catalysts to promote the asymmetric α-sulfenylation of piperazine-2,5-dione ring systems, which are structurally related to lactams. nih.gov This approach could be adapted for cyclodecanone, where a chiral amine catalyst would react with the ketone to form a chiral enamine intermediate. This intermediate would then react with an electrophilic sulfur source, with the catalyst directing the attack to one face of the enamine, leading to an enantioenriched product.

The choice of catalyst, sulfur reagent, solvent, and temperature are critical parameters that must be optimized to achieve high enantioselectivity (ee). nih.gov

Table 2: Catalysts for Asymmetric α-Sulfenylation of Carbonyl Compounds

| Catalyst Class | Example Catalyst | Sulfur Reagent | Typical Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Cinchona Alkaloids | Quinidine | N-(Arylsulfenyl)phthalimides | up to 99% ee | beilstein-journals.org |

| Cinchona Alkaloids | Cinchonidine-derived squaramide | N-(Alkyl/arylthio)succinimides | Good to Excellent | beilstein-journals.org |

Green Chemistry Principles in Cyclodecanone, 2-mercapto- Synthesis

Modern synthetic chemistry emphasizes sustainability through the principles of green chemistry, focusing on reducing waste, minimizing energy usage, and utilizing renewable resources.

A key goal in green synthesis is the elimination of catalysts and solvents, which contribute to waste and environmental impact. Mechanochemistry, which uses mechanical force (e.g., ball-milling) to drive reactions, offers a compelling alternative.

A catalyst-free, one-pot, three-component reaction for the thiolation of α-imino ketones has been developed under ball-milling conditions. nih.govacs.orgnih.gov This method proceeds at room temperature without the need for a catalyst, additives, or bulk solvents, representing a significant green advantage. acs.org While this specific protocol involves an α-imino ketone intermediate, the underlying principle of mechanochemical activation could be explored for the direct thiolation of cyclodecanone.

Furthermore, catalyst-free methods for the α-sulfenylation of α,β-unsaturated carbonyl compounds have been reported, demonstrating that C-S bond formation can be achieved under mild conditions by carefully selecting the sulfur reagent and reaction environment, sometimes using only a small amount of an activating solvent or running the reaction neat. rsc.org

The greenest synthesis begins with sustainable starting materials. The precursor, cyclododecanone, is industrially produced from the cyclotrimerization of butadiene. researchgate.net The sustainability of this process can be enhanced by sourcing butadiene from renewable feedstocks. google.com Bio-ethanol, derived from the fermentation of sugars from biomass, can be converted into butadiene, providing a green pathway to this crucial precursor. wordpress.com This bio-based route reduces the reliance on petrochemicals, aligning with the green chemistry principle of using renewable feedstocks. wordpress.comresearchgate.net This approach makes the entire life cycle of "Cyclodecanone, 2-mercapto-" more environmentally benign.

Molecular Structure, Conformation, and Theoretical Investigations

Conformational Analysis of the Cyclodecanone (B73913) Ring System with a Mercapto-Substituent

The cyclodecanone ring is known to exist in several low-energy conformations, a consequence of the balance between angle strain, torsional strain, and transannular interactions. nih.gov The presence of a substituent, particularly one capable of hydrogen bonding and with distinct steric demands like the mercapto group, is expected to significantly influence the relative energies of these conformations.

Ab initio and Density Functional Theory (DFT) are powerful computational methods for predicting the geometries and relative stabilities of different molecular conformations. mpie.deorientjchem.org For 2-mercaptocyclodecanone, these calculations would aim to identify the global minimum energy structure and the energy barriers between different conformers.

Theoretical calculations would likely explore several possible conformations, including boat-chair-boat and crown-like structures, which are common for cyclodecane (B1584694) derivatives. nih.gov The position of the mercapto group (axial vs. equatorial-like) in each of these conformations would be a key variable. It is hypothesized that the most stable conformer would be one that minimizes unfavorable steric interactions while maximizing stabilizing interactions, such as intramolecular hydrogen bonding.

Table 1: Hypothetical Relative Energies of 2-Mercaptocyclodecanone Conformers from DFT Calculations (B3LYP/6-311++G(d,p))

| Conformer | Relative Energy (kcal/mol) | Key Features |

| Boat-Chair-Boat (BCB) - SH equatorial | 0.00 | Likely the global minimum, minimizing transannular strain and steric clash of the SH group. |

| Boat-Chair-Boat (BCB) - SH axial | 1.5 - 3.0 | Higher energy due to potential 1,3-diaxial-like interactions. |

| Crown | 2.0 - 4.0 | A plausible low-energy conformer for large rings. |

| Other | > 4.0 | Various other twist and boat conformations. |

This table presents hypothetical data based on general principles of conformational analysis and is for illustrative purposes.

The conformational dynamics of the 2-mercaptocyclodecanone ring are governed by a delicate balance of steric and electronic effects.

Electronic Effects: The polar nature of the C=O and S-H bonds introduces dipole-dipole interactions that can influence conformational stability. Furthermore, the possibility of intramolecular hydrogen bonding between the sulfhydryl proton and the carbonyl oxygen can provide a significant stabilizing force for certain conformations. libretexts.orgknowledgebin.org This interaction would favor conformations where these two groups are in close proximity.

Electronic Structure and Bonding Characteristics

The electronic properties of 2-mercaptocyclodecanone are of fundamental interest, providing insight into its reactivity and spectroscopic characteristics.

Quantum chemical calculations can provide detailed information about the distribution and energies of the molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govimist.ma

HOMO: The HOMO is expected to have significant contributions from the non-bonding electrons of the sulfur atom, making this region the primary site for electrophilic attack.

LUMO: The LUMO is likely to be centered on the carbonyl group, specifically the π* antibonding orbital, indicating that this is the most probable site for nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. nih.gov

Table 2: Hypothetical Molecular Orbital Energies for the Most Stable Conformer of 2-Mercaptocyclodecanone (DFT, B3LYP/6-311++G(d,p))

| Molecular Orbital | Energy (eV) | Primary Atomic Contributions |

| LUMO | -1.5 to -0.5 | C=O (π*) |

| HOMO | -6.5 to -5.5 | S (non-bonding) |

| HOMO-LUMO Gap | 4.0 to 6.0 |

This table presents hypothetical data based on general principles of quantum chemistry and is for illustrative purposes.

A key feature of 2-mercaptocyclodecanone is the potential for intramolecular interactions between the mercapto and carbonyl groups.

Intramolecular Hydrogen Bonding: The proximity of the acidic sulfhydryl proton and the basic carbonyl oxygen allows for the formation of an intramolecular hydrogen bond. tardigrade.inlibretexts.org This interaction would likely stabilize conformations where a five- or six-membered ring can be formed through the hydrogen bond. The strength of this bond can be estimated through computational methods by analyzing bond lengths, vibrational frequencies, and electron density distributions.

Thiol-Enol Tautomerism: Similar to the well-known keto-enol tautomerism, 2-mercaptocyclodecanone can theoretically exist in equilibrium with its thiol-enol tautomer. nih.govlibretexts.orgyoutube.commasterorganicchemistry.comyoutube.com This tautomer would feature a carbon-carbon double bond and a hydroxyl group, with the sulfur atom bonded to the double bond. The relative stability of the keto and enol forms is influenced by factors such as solvent polarity and the potential for conjugation and hydrogen bonding in the enol form. nih.govmasterorganicchemistry.com For simple ketones, the keto form is generally more stable. However, the presence of the sulfur atom could influence this equilibrium. Computational studies would be invaluable in determining the relative energies of the two tautomers and the energy barrier for their interconversion.

Molecular Dynamics Simulations and Computational Modelling

To understand the dynamic behavior of 2-mercaptocyclodecanone, molecular dynamics (MD) simulations can be employed. nih.govnih.govmdpi.comfrontiersin.org MD simulations model the movement of atoms over time, providing insights into conformational changes, vibrational motions, and the flexibility of the molecule.

An MD simulation of 2-mercaptocyclodecanone in a solvent would reveal the preferred conformations in solution and the frequency of transitions between different conformational states. It would also allow for the study of the dynamics of the intramolecular hydrogen bond, including its formation and breaking over time. Such simulations are crucial for bridging the gap between static computational models and the dynamic nature of molecules in a real-world environment. kashanu.ac.ir

Solvent Effects on Molecular Conformation and Reactivity

The conformation of a flexible molecule like Cyclodecanone, 2-mercapto- is not only determined by its intrinsic structural features but is also significantly influenced by its environment, particularly the solvent. nih.govaip.org The interaction between the solute and solvent molecules can alter the relative energies of different conformers, thereby shifting the conformational equilibrium.

For polar molecules like ketones and thiols, the polarity of the solvent is a key factor. nih.gov More polar solvents tend to stabilize conformers with larger dipole moments. nih.gov In the case of 2-substituted cyclohexanones, for example, an increase in solvent polarity has been shown to favor the more polar equatorial conformer.

For Cyclodecanone, 2-mercapto-, it is expected that in non-polar solvents, intramolecular interactions, such as hydrogen bonding between the -SH and C=O groups, would play a more dominant role in determining the preferred conformation. In polar, protic solvents, intermolecular hydrogen bonding between the solvent and the solute's functional groups would compete with and potentially disrupt intramolecular hydrogen bonds. This could lead to a shift in the conformational equilibrium towards conformers that are better solvated.

The following table summarizes the expected general effects of different solvent types on the conformation of Cyclodecanone, 2-mercapto-, based on established principles of solvent effects on similar functional groups.

| Solvent Type | Dielectric Constant | Expected Influence on Conformation |

| Non-polar (e.g., Hexane) | Low | Favors conformations stabilized by intramolecular forces (e.g., hydrogen bonding). |

| Polar Aprotic (e.g., Acetone) | Intermediate | Stabilizes conformers with larger dipole moments. |

| Polar Protic (e.g., Methanol) | High | Competes for hydrogen bonding, potentially disrupting intramolecular H-bonds and favoring well-solvated conformers. |

Conformational Free Energy Landscapes

The complete conformational space of a flexible molecule like Cyclodecanone, 2-mercapto- can be visualized as a conformational free energy landscape. This landscape is a multi-dimensional surface where the free energy of the molecule is plotted against its various conformational degrees of freedom (e.g., dihedral angles).

The minima on this landscape correspond to the stable or metastable conformations of the molecule. The height of the energy barriers between these minima determines the rate of interconversion between conformers. For a complex molecule like Cyclodecanone, 2-mercapto-, the free energy landscape is expected to be rugged, with multiple local minima corresponding to the various possible ring conformations and substituent orientations. researchgate.net

Studying the conformational free energy landscape provides a more complete picture than simply identifying a few low-energy conformers. It allows for an understanding of the dynamics of the molecule and the populations of different conformational states at a given temperature. Techniques like metadynamics and other enhanced sampling molecular dynamics simulations are powerful computational tools for exploring and mapping these complex energy landscapes.

For Cyclodecanone, 2-mercapto-, the landscape would be shaped by the interplay of several factors: the inherent strain of the cyclodecane ring, the steric and electronic effects of the carbonyl and mercapto groups, and the influence of the solvent. The presence of the mercapto group, with its potential for hydrogen bonding and tautomerism, would likely introduce additional minima and transition states onto the landscape compared to the parent cyclodecanone.

Reactivity and Reaction Mechanisms

Nucleophilic and Electrophilic Reactivity of the Mercapto Group

The sulfur atom of the mercapto group in Cyclodecanone (B73913), 2-mercapto- exhibits dual reactivity, acting as both a potent nucleophile and a potential electrophile under different conditions. This duality is central to its participation in a variety of chemical transformations.

Thiol-Disulfide Exchange Mechanisms

Thiol-disulfide exchange is a fundamental reaction for thiols, and while specific studies on Cyclodecanone, 2-mercapto- are not extensively documented, the mechanism can be inferred from the well-established behavior of other thiols. nih.govmdpi.com This reversible reaction involves the nucleophilic attack of a thiolate anion on a disulfide bond.

The generally accepted mechanism for thiol-disulfide exchange proceeds via an S"N"2-type pathway where a thiolate anion acts as the nucleophile, attacking one of the sulfur atoms of a disulfide. nih.gov This leads to the formation of a new disulfide and a new thiolate. The reaction is typically base-catalyzed, as the thiolate anion is a much stronger nucleophile than the neutral thiol. mdpi.com In the context of Cyclodecanone, 2-mercapto-, its thiolate, formed under basic conditions, would readily participate in such exchanges.

The rate and equilibrium of thiol-disulfide exchange are influenced by several factors, including the pKa of the thiol, the stability of the resulting disulfide, and steric hindrance around the sulfur atoms. nih.gov For cyclic disulfides, ring strain can also play a significant role, with strained rings being more susceptible to cleavage. harvard.edu

Table 1: General Factors Influencing Thiol-Disulfide Exchange Reactions

| Factor | Influence on Reaction |

| Thiol pKa | Lower pKa leads to a higher concentration of the more nucleophilic thiolate at a given pH. |

| Disulfide Stability | Formation of a more stable disulfide drives the equilibrium towards the products. |

| Steric Hindrance | Increased steric bulk around the sulfur atoms can decrease the reaction rate. |

| Ring Strain (for cyclic disulfides) | Higher ring strain in the disulfide reactant can accelerate the rate of cleavage. harvard.edu |

Thiol Additions and Conjugate Additions

The nucleophilic character of the mercapto group enables it to participate in addition reactions, particularly conjugate additions to α,β-unsaturated carbonyl compounds. This reaction, often referred to as a thia-Michael addition, is a powerful tool for carbon-sulfur bond formation. srce.hrnsf.gov

The mechanism of the thia-Michael addition involves the attack of the thiolate anion on the β-carbon of an electron-deficient alkene. nsf.gov This reaction is typically catalyzed by a base, which deprotonates the thiol to generate the active nucleophile. The resulting enolate intermediate is then protonated to yield the final adduct. In the case of Cyclodecanone, 2-mercapto-, its thiolate can add to various Michael acceptors.

The efficiency of the thia-Michael addition is dependent on the nature of the thiol, the Michael acceptor, and the catalyst used. srce.hrnsf.gov Both base-catalyzed and nucleophile-initiated mechanisms have been described. nsf.gov

Carbonyl Reactivity and α-Functionalization Pathways

The ketone functionality of Cyclodecanone, 2-mercapto- is a site for a variety of reactions, and its reactivity is modulated by the presence of the adjacent mercapto group.

Enolization and Enolate Reactivity in the Presence of a Thiol Group

Like other ketones, Cyclodecanone, 2-mercapto- can undergo enolization to form an enol or an enolate. libretexts.orgmasterorganicchemistry.com The presence of the α-mercapto group can influence the acidity of the α-protons and the stability of the resulting enolate. Enolates are powerful nucleophiles and are key intermediates in many carbon-carbon bond-forming reactions. openstax.org

The formation of an enolate from a ketone is typically achieved by treatment with a base. masterorganicchemistry.com The resulting enolate is a resonance-stabilized species with negative charge delocalized between the α-carbon and the oxygen atom. openstax.org The presence of the electron-donating sulfur atom at the α-position may influence the regioselectivity of enolate formation and its subsequent reactions. Enolates can react with various electrophiles at the α-carbon, leading to functionalization at this position. fiveable.me

Table 2: General Reactivity of Ketone Enolates

| Reaction Type | Electrophile | Product Type |

| Alkylation | Alkyl halide | α-Alkylated ketone |

| Aldol (B89426) Addition | Aldehyde or Ketone | β-Hydroxy ketone |

| Acylation | Acyl halide or Anhydride | β-Diketone |

| Halogenation | Halogen (e.g., Br₂, Cl₂) | α-Halo ketone |

Condensation and Cyclization Reactions

Intramolecular reactions are often favored when they lead to the formation of stable five- or six-membered rings. sioc-journal.cn In the case of Cyclodecanone, 2-mercapto-, intramolecular reactions could potentially involve the thiol group acting as a nucleophile and attacking the carbonyl carbon, or the enolate attacking another part of the molecule. The flexible nature of the ten-membered ring would play a crucial role in the feasibility of such cyclizations. Research on other functionalized cyclic ketones has shown the utility of intramolecular cyclizations for the synthesis of complex polycyclic structures. organic-chemistry.orgresearchgate.net

Mechanistic Studies of Rearrangement Reactions Involving the α-Mercapto-Ketone Moiety

The α-mercapto-ketone structural motif can participate in various rearrangement reactions, often driven by the formation of more stable products. While specific mechanistic studies on Cyclodecanone, 2-mercapto- are limited, related rearrangements in other α-functionalized ketones provide insight into potential pathways. wiley-vch.debeilstein-journals.org

One such rearrangement is the α-ketol rearrangement, which involves the 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone. beilstein-journals.org Although this involves a hydroxyl group instead of a mercapto group, analogous rearrangements involving sulfur could be envisioned. The driving force for such rearrangements is often the formation of a more stable carbocation intermediate or a thermodynamically more stable final product. wiley-vch.de

Studies on the annulation of α-mercapto ketones with activated alkenes have shown that rearrangements of the resulting sulfur heterocycles can occur, with the product distribution being dependent on the reaction temperature. nih.govacs.orgresearchgate.net This highlights the potential for the α-mercapto-ketone moiety to undergo skeletal reorganizations under certain reaction conditions.

Photochemical and Electrochemical Reactivity Investigations

The presence of a carbonyl group and a sulfur atom in 2-mercaptocyclodecanone suggests that it may exhibit interesting reactivity under photochemical and electrochemical conditions.

Photochemical Reactivity:

The carbonyl group in 2-mercaptocyclodecanone can absorb ultraviolet light, leading to its excitation to a higher energy state. princeton.edu This excited state can undergo a variety of photochemical reactions. One common reaction of cyclic ketones is the Norrish Type I cleavage, which involves the homolytic cleavage of the α-carbon-carbonyl carbon bond to form a diradical intermediate. This diradical can then undergo further reactions, such as decarbonylation or intramolecular hydrogen abstraction, potentially leading to ring-contracted products or unsaturated aldehydes.

Another potential photochemical reaction is the [2+2] cycloaddition. nih.govresearchgate.net If 2-mercaptocyclodecanone were to be irradiated in the presence of an alkene, a [2+2] cycloaddition between the carbonyl group (in a Paternò-Büchi reaction) or an enol/enolate form and the alkene could occur, leading to the formation of a four-membered ring.

Electrochemical Reactivity:

The electrochemical behavior of 2-mercaptocyclodecanone would likely be characterized by the reduction of the ketone and the oxidation of the thiol group. mdpi.comscielo.org.co Cyclic voltammetry would be a suitable technique to investigate these processes.

The reduction of the carbonyl group would likely proceed in one or two electron-transfer steps, depending on the pH of the medium, to form a secondary alcohol. The oxidation of the thiol group is typically a facile process that can lead to the formation of a disulfide dimer through the coupling of two thiyl radicals. The oxidation potential would provide information about the ease of this process. The presence of both functionalities in the same molecule could lead to complex electrochemical behavior, potentially involving intramolecular interactions between the radical intermediates.

Below is a hypothetical data table illustrating the kind of information that could be obtained from electrochemical studies of 2-mercaptocyclodecanone.

| Electrochemical Process | Potential (V vs. ref) | Mechanism | Product(s) |

| Carbonyl Reduction | -1.8 to -2.2 | 2e⁻, 2H⁺ transfer | 2-mercaptocyclodecanol |

| Thiol Oxidation | +0.2 to +0.6 | 1e⁻ transfer followed by dimerization | Bis(2-oxocyclodecyl) disulfide |

Derivatization and Synthesis of Advanced Analogues

Synthesis of Thioacetals and Thioketals Derived from Cyclodecanone (B73913), 2-mercapto-

The carbonyl group of cyclodecanone is susceptible to nucleophilic attack, and the intramolecular thiol group can act as a nucleophile. This proximity allows for the potential formation of a cyclic thiohemiacetal. In the presence of an external thiol or diol and an acid catalyst, the ketone can be converted into a thioacetal or thioketal. These reactions are valuable for protecting the ketone functionality during subsequent chemical transformations.

For instance, the reaction with 1,2-ethanedithiol (B43112) in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) would be expected to yield the corresponding spirocyclic dithiolane.

Table 1: Theoretically Proposed Thioacetal and Thioketal Derivatives of Cyclodecanone, 2-mercapto-

| Reactant | Catalyst | Product Structure | Product Name |

| 1,2-Ethanedithiol | BF₃·OEt₂ | A spirocyclic dithiolane fused to the cyclodecane (B1584694) ring | 2-Mercapto-1,4-dithiaspiro[4.9]pentadecan-6-one |

| 1,3-Propanedithiol | Zinc chloride (ZnCl₂) | A spirocyclic dithiane fused to the cyclodecane ring | 3-Mercapto-1,5-dithiaspiro[5.9]hexadecan-7-one |

Functionalization of the Mercapto Group (e.g., Alkylation, Acylation, Oxidation to Sulfoxides/Sulfones)

The thiol group is a versatile handle for various functionalizations.

Alkylation: The mercapto group can be readily deprotonated with a mild base to form a thiolate, which is a potent nucleophile. This thiolate can then react with various alkylating agents, such as alkyl halides or tosylates, to form thioethers.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base would lead to the formation of thioesters.

Oxidation: The sulfur atom can be oxidized to different oxidation states. Mild oxidizing agents like hydrogen peroxide or sodium periodate (B1199274) would likely yield the corresponding sulfoxide (B87167). Stronger oxidizing agents, such as potassium permanganate (B83412) or meta-chloroperoxybenzoic acid (m-CPBA), would further oxidize the sulfur to a sulfone.

Table 2: Potential Functionalizations of the Mercapto Group

| Reaction Type | Reagent | Product Functional Group |

| Alkylation | Methyl iodide (CH₃I) | Thioether (-S-CH₃) |

| Acylation | Acetyl chloride (CH₃COCl) | Thioester (-S-CO-CH₃) |

| Oxidation | Hydrogen peroxide (H₂O₂) | Sulfoxide (-SO-) |

| Oxidation | m-CPBA | Sulfone (-SO₂-) |

Incorporation into Heterocyclic Ring Systems

The bifunctional nature of "Cyclodecanone, 2-mercapto-" makes it a potential precursor for the synthesis of various heterocyclic systems. Condensation reactions involving both the ketone and the thiol group can lead to the formation of fused or spirocyclic heterocyclic rings. For example, reaction with a hydrazine (B178648) derivative could first form a hydrazone at the ketone, which could then potentially undergo cyclization involving the thiol group to form a thiadiazine-like structure.

Synthesis of Polymeric Derivatives and Macromolecular Architectures

The presence of a reactive thiol group makes "Cyclodecanone, 2-mercapto-" an interesting candidate for polymer chemistry.

Thiol-ene and thiol-yne "click" reactions are highly efficient and orthogonal reactions that proceed via a radical-mediated or base-catalyzed mechanism. The mercapto group of "Cyclodecanone, 2-mercapto-" could readily participate in these reactions with molecules containing alkene or alkyne functionalities, respectively. This would allow for the facile conjugation of the cyclodecanone moiety to other molecules or for its incorporation into polymer chains.

If "Cyclodecanone, 2-mercapto-" were to be modified to contain a polymerizable group, such as a vinyl or acrylic group, it could act as a functional monomer. Copolymerization with other monomers would introduce the cyclodecanone-thiol functionality into the polymer backbone. Alternatively, if a di- or multi-functional thiol-ene or thiol-yne partner is used, "Cyclodecanone, 2-mercapto-" could act as a crosslinking agent, leading to the formation of polymer networks with specific thermal and mechanical properties.

Advanced Spectroscopic Characterization Techniques

High-Resolution NMR Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of organic molecules in solution. researchgate.net For a molecule like 2-mercaptocyclodecanone, with its numerous methylene (B1212753) groups and chiral center at the C-2 position, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is crucial for unambiguous signal assignment and for probing the molecule's preferred conformation(s). The large number of overlapping signals from the aliphatic ring protons makes 1D ¹H NMR spectra complex to interpret, necessitating the use of 2D techniques. spectroscopyonline.com

Two-dimensional NMR experiments are fundamental for deciphering the complex spin systems within the cyclodecanone (B73913) ring.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For 2-mercaptocyclodecanone, COSY would reveal the connectivity of the protons along the ten-carbon chain. A cross-peak between two protons indicates that they are coupled, typically through two or three bonds. This would allow for the tracing of the entire methylene chain from the proton at C-2 to the protons at C-10.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is invaluable for assigning the ¹³C signals based on the already assigned proton signals. Each cross-peak in the HSQC spectrum links a specific ¹H resonance to its corresponding ¹³C resonance.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for conformational analysis as it detects through-space interactions between protons that are close to each other, regardless of whether they are connected through bonds. whitman.edu For a flexible macrocycle like 2-mercaptocyclodecanone, NOESY data can reveal which protons are on the same side of the ring, providing critical distance restraints for building a 3D model of the molecule's predominant conformation(s) in solution. nih.govacs.org For example, observing a NOE between the proton on C-2 and a proton on C-6 would indicate a folded conformation where these two parts of the ring are in close proximity.

A hypothetical table of predicted NMR data is presented below based on known chemical shift ranges for similar functional groups. oregonstate.edupdx.edulibretexts.org

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| C-1 | - | ~212 | H-2, H-10 |

| C-2 | ~3.5 (methine) | ~55 | C-1, C-3, C-4 |

| S-H | ~1.5 (broad singlet) | - | C-2 |

| C-3 to C-9 | 1.2 - 1.8 (multiplets) | 22 - 28 | Adjacent and next-nearest carbons |

| C-10 | ~2.5 (multiplet) | ~40 | C-1, C-2, C-8, C-9 |

While solution-state NMR provides information about the average conformation of a molecule, solid-state NMR (ssNMR) can characterize the specific conformation adopted in the crystalline state. mst.edusfu.ca In solids, molecules are generally locked into a single conformation, which can lead to very broad NMR signals due to anisotropic interactions. mdpi.com Techniques like Magic Angle Spinning (MAS) are used to average these interactions and obtain high-resolution spectra. mdpi.com

For 2-mercaptocyclodecanone, ssNMR could be used to:

Determine the precise molecular conformation in the solid state, which can then be compared to computational models and solution-state data.

Study intermolecular interactions, such as hydrogen bonding involving the thiol (S-H) and carbonyl (C=O) groups, within the crystal lattice.

Investigate polymorphism, where different crystalline forms of the same compound may exhibit distinct conformations and packing arrangements, leading to different ssNMR spectra. nih.gov

Cross-Polarization Magic Angle Spinning (CP-MAS) is a common ssNMR technique that enhances the signal of low-abundance nuclei like ¹³C by transferring magnetization from abundant nuclei like ¹H. This would be essential for obtaining a ¹³C spectrum of 2-mercaptocyclodecanone in a reasonable time.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Tautomerism Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. inrs.ca They are excellent for identifying functional groups. amazonaws.com

For 2-mercaptocyclodecanone, the key functional groups and their expected vibrational frequencies are:

C=O Stretch: The carbonyl group of a cyclic ketone will show a strong, sharp absorption band in the IR spectrum. For a large, flexible ring like cyclodecanone, this band is expected around 1700-1715 cm⁻¹. pressbooks.pubpressbooks.pub This peak would also be present, though potentially weaker, in the Raman spectrum.

S-H Stretch: The thiol group gives rise to a weak but sharp absorption in the IR spectrum around 2550 cm⁻¹. amazonaws.com This region of the spectrum is typically uncongested, making this peak a very reliable indicator of the thiol group's presence.

C-H Stretch: Aliphatic C-H stretching vibrations will appear as strong bands in the IR spectrum between 2850 and 3000 cm⁻¹.

C-S Stretch: The carbon-sulfur stretch is typically weak and appears in the fingerprint region of the IR and Raman spectra (600-800 cm⁻¹). spectroscopyonline.com

Vibrational spectroscopy is also a powerful tool for studying tautomerism. 2-Mercaptocyclodecanone could potentially exist in equilibrium with its tautomer, the enol-thione form. However, the keto-thiol form is generally much more stable. The presence of a significant amount of the tautomer would be indicated by the appearance of new bands, such as an O-H stretch (~3200-3600 cm⁻¹), a C=C stretch (~1650 cm⁻¹), and a C=S (thione) stretch (~1050-1250 cm⁻¹), along with a corresponding decrease in the intensity of the C=O and S-H bands.

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) & Intensity |

| C=O | Stretch | 1705 (Strong, Sharp) | 1705 (Weak) |

| S-H | Stretch | 2550 (Weak, Sharp) | 2550 (Medium, Sharp) |

| C-H (sp³) | Stretch | 2850-2960 (Strong) | 2850-2960 (Strong) |

| C-S | Stretch | 600-800 (Weak) | 600-800 (Medium) |

Mass Spectrometry for Fragmentation Pathways and Isotopic Labelling Studies

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

Tandem mass spectrometry (MS/MS or MS²) is a technique where ions of a specific m/z value are selected and then fragmented by collision with an inert gas. nih.gov The resulting fragment ions are then analyzed to provide structural information. nih.gov For 2-mercaptocyclodecanone, MS/MS would be crucial for confirming the connectivity of the molecule.

Common fragmentation pathways for cyclic ketones and thiols that would be expected for this molecule include:

Alpha-Cleavage: The bond adjacent to the carbonyl group is a common point of cleavage for ketones. whitman.eduwhitman.edu In a cyclic ketone, initial alpha-cleavage results in a diradical species that can undergo further rearrangements and fragmentation.

McLafferty Rearrangement: While classic McLafferty rearrangements require a γ-hydrogen, related hydrogen transfer reactions are common in macrocyclic systems, leading to characteristic neutral losses.

Loss of H₂S: Primary thiols can undergo rearrangement and elimination of a hydrogen sulfide (B99878) molecule (a loss of 34 Da). nih.gov

Ring Cleavage: The ten-membered ring can fragment through various pathways, often involving the loss of small, stable neutral molecules like ethylene (B1197577) (C₂H₄). optica.org

| Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

| [M - H₂S]⁺ | H₂S (34 Da) | Elimination from the thiol group |

| [M - C₂H₄]⁺ | C₂H₄ (28 Da) | Ring cleavage |

| [M - H₂O]⁺ | H₂O (18 Da) | Rearrangement (less common) |

| m/z 55 | C₈H₁₃O• | Complex ring cleavage, common for cyclic ketones |

High-resolution mass spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). mdpi.com This precision allows for the determination of the exact elemental formula of the molecular ion and its fragments. gfz.deunt.edu For 2-mercaptocyclodecanone (C₁₀H₁₈OS), HRMS would distinguish its molecular ion from other ions with the same nominal mass but different elemental compositions. The presence of sulfur is also readily identified by its characteristic isotopic pattern, with the ²S isotope having a natural abundance of approximately 4.2%. HRMS instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR-MS) or Orbitrap are capable of this level of precision. gfz.de

Chiroptical Spectroscopy (Circular Dichroism) for Stereochemical Characterization

Chiroptical spectroscopy, and particularly Circular Dichroism (CD), is a powerful technique for elucidating the three-dimensional structure of chiral molecules. nih.govnih.govtaylorfrancis.com A chiral molecule, like the enantiomers of 2-mercaptocyclodecanone, will absorb left and right circularly polarized light differently. This differential absorption, plotted as a function of wavelength, gives a CD spectrum, which is unique to a specific enantiomer.

For 2-mercaptocyclodecanone, which possesses a stereocenter at the carbon atom bearing the mercapto group, CD spectroscopy would be instrumental in:

Assigning Absolute Configuration: By comparing the experimentally measured CD spectrum with spectra predicted from quantum mechanical calculations for the (R) and (S) enantiomers, the absolute configuration of a synthesized or isolated sample could be determined.

Conformational Analysis: The conformation of the flexible ten-membered ring of cyclodecanone influences the CD spectrum. Theoretical calculations of the CD spectra for different possible conformers could be compared with the experimental spectrum to identify the predominant conformation in solution. mdpi.com

Studying Intermolecular Interactions: Changes in the CD spectrum upon addition of other molecules could indicate the formation of complexes or aggregates, providing insight into the compound's intermolecular behavior. rsc.org

Hypothetical Research Findings:

In a hypothetical study, the CD spectra of the two enantiomers of 2-mercaptocyclodecanone would be recorded, for instance, in a methanol (B129727) solution. It would be expected that the spectra would be mirror images of each other. The data might look something like the following hypothetical table:

| Wavelength (nm) | (R)-2-mercaptocyclodecanone (Δε) | (S)-2-mercaptocyclodecanone (Δε) |

| 290 | +2.5 | -2.5 |

| 310 | -1.8 | +1.8 |

This table is purely illustrative and not based on experimental data.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgtulane.edunih.gov By diffracting a beam of X-rays off a single crystal of 2-mercaptocyclodecanone, researchers could obtain an electron density map and from that, a detailed model of the molecule's structure in the solid state.

This analysis would provide:

Unambiguous Stereochemistry: The absolute configuration of the chiral center would be definitively established.

Detailed Conformational Information: The precise conformation of the cyclodecanone ring in the crystal lattice would be revealed, including all bond lengths, bond angles, and torsion angles.

Hypothetical Crystallographic Data:

A hypothetical crystallographic study of 2-mercaptocyclodecanone might yield the following data:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.1 |

| β (°) | 105.3 |

| Z | 4 |

| R-factor | 0.045 |

This table is purely illustrative and not based on experimental data.

Co-crystallization Studies and Supramolecular Assembly

Co-crystallization involves crystallizing a target molecule with another compound, known as a co-former, to form a new crystalline solid with potentially different properties. mdpi.comnih.govglobalresearchonline.net In the case of 2-mercaptocyclodecanone, co-crystallization could be explored to:

Influence Crystal Packing: The introduction of a co-former could lead to different supramolecular assemblies, driven by intermolecular forces like hydrogen bonding or van der Waals interactions. nih.govrsc.orgibmmpeptide.com

Modify Physicochemical Properties: Co-crystals can exhibit altered solubility, melting point, and stability compared to the pure compound.

Hypothetical Co-crystallization Study:

A hypothetical study might involve the co-crystallization of 2-mercaptocyclodecanone with a hydrogen bond acceptor, such as a pyridine (B92270) derivative. X-ray analysis of the resulting co-crystal would reveal the specific hydrogen bonding interactions between the thiol group of the cyclodecanone and the nitrogen atom of the pyridine, as well as any other interactions that stabilize the supramolecular structure. This could provide insights into how 2-mercaptocyclodecanone might interact with other molecules in different environments.

Applications in Advanced Materials Science and Catalysis

Utilization in Polymer Chemistry and Functional Materials

The presence of both a thiol and a ketone group on a single molecule allows 2-mercaptocyclodecanone to be a valuable monomer or modifying agent in polymer synthesis. These functional groups can react independently or in concert to produce materials with tailored properties.

2-Mercaptocyclodecanone can act as a crosslinking agent to create robust, three-dimensional polymer networks. specialchem.com The thiol group can react with polymers containing suitable functional groups, such as acrylates or epoxides, through mechanisms like the thiol-Michael addition or thiol-epoxy reactions. mdpi.comnih.gov These reactions are often efficient and can proceed under mild conditions. nih.gov

Furthermore, the ketone group can participate in crosslinking through reactions with dihydrazides, forming stable hydrazone linkages. google.comgoogle.com This dual reactivity allows for the potential development of complex network structures where the crosslinking density and type can be controlled.

Thiol-based crosslinking: The thiol group can readily add across carbon-carbon double bonds in polymers like polyacrylates or react with epoxy groups, forming thioether linkages that connect polymer chains.

Ketone-based crosslinking: The ketone functionality can react with molecules containing two or more hydrazide groups, creating a network held together by keto-hydrazide bonds. google.comgoogle.com

The resulting crosslinked polymers can exhibit enhanced mechanical strength, thermal stability, and chemical resistance compared to their linear counterparts. specialchem.com

2-Mercaptocyclodecanone is a potential precursor for the synthesis of polymeric thioethers and polysulfides. Polythioethers are known for their excellent chemical resistance, optical properties, and high refractive indices.

The synthesis of polythioethers can be achieved through several polymerization strategies involving the thiol group of 2-mercaptocyclodecanone. For instance, it can undergo a thiol-ene polymerization with di- or multifunctional alkenes. This type of "click" reaction is known for its high efficiency and functional group tolerance. researchgate.net

Additionally, the thiol group can be oxidized to form disulfide bonds, leading to the formation of polysulfides. This can be achieved through various methods, including air oxidation or reaction with specific oxidizing agents. Polymers containing disulfide linkages are of particular interest due to their redox-responsive nature, allowing for the creation of degradable or "smart" materials. rsc.org

| Polymerization Method | Reactant with 2-Mercaptocyclodecanone | Resulting Polymer Type | Key Features |

| Thiol-ene Polymerization | Dienes or other multifunctional alkenes | Polythioether | High efficiency, mild reaction conditions. researchgate.net |

| Oxidation | Oxidizing agents or air | Polysulfide | Redox-responsive, potential for degradable materials. rsc.org |

| Thiol-yne Polymerization | Diynes or other multifunctional alkynes | Polythioether | Creates highly functionalized polymers. uni-heidelberg.de |

The thiol group of 2-mercaptocyclodecanone allows it to be an effective agent for surface modification and grafting. Thiols are well-known for their ability to form strong bonds with the surfaces of noble metals, such as gold, and can also be used to functionalize a variety of other substrates. mdpi.com

This property can be exploited to graft polymer chains onto surfaces, thereby altering their properties. For instance, a surface can be made more hydrophilic or hydrophobic, or functional groups can be introduced to facilitate further reactions. This is particularly relevant in the development of biosensors, biocompatible materials, and specialized coatings. nih.govcdnsciencepub.com

The process of grafting can be achieved through techniques such as:

"Grafting to": Pre-synthesized polymers with reactive groups are attached to a surface functionalized with 2-mercaptocyclodecanone.

"Grafting from": The 2-mercaptocyclodecanone is first attached to the surface, and then polymerization is initiated from the ketone or a derivative thereof.

These surface modification techniques can be used to create materials with precisely controlled surface properties for a wide range of applications. uni-heidelberg.denih.gov

Ligand Design and Metal Complexation in Catalysis

The ability of 2-mercaptocyclodecanone to act as a ligand for transition metals opens up possibilities for its use in catalysis. libretexts.orgstudymind.co.uk The soft sulfur atom of the thiol and the hard oxygen atom of the ketone can coordinate to a metal center, forming a stable chelate ring. dokumen.pubmdpi.com

As a bidentate ligand, 2-mercaptocyclodecanone can form stable complexes with a variety of transition metals. savemyexams.com The formation of a six-membered chelate ring upon coordination is generally favorable. The specific properties of the resulting metal complex, such as its geometry, stability, and electronic properties, will depend on the nature of the metal ion. researchgate.net

The coordination can occur through the deprotonated thiolate and the neutral ketone oxygen. This O,S-coordination is a common motif in coordination chemistry and can be used to stabilize metal centers in various oxidation states.

| Potential Metal Ion | Coordination Geometry | Potential Application |

| Palladium(II) | Square Planar | Cross-coupling reactions |

| Copper(II) | Square Planar or Tetrahedral | Oxidation catalysis |

| Rhodium(I) | Square Planar | Hydroformylation |

| Ruthenium(II) | Octahedral | Hydrogenation catalysis nih.gov |

The large cyclic backbone of the decanone ring may also influence the steric environment around the metal center, which can be beneficial for controlling the selectivity of catalytic reactions.

If 2-mercaptocyclodecanone is resolved into its individual enantiomers, it has the potential to be used as a chiral ligand in asymmetric catalysis. sigmaaldrich.com Chiral ligands are crucial for the synthesis of enantiomerically pure compounds, which is of great importance in the pharmaceutical and fine chemical industries. nih.govnih.gov

The chiral center at the carbon bearing the thiol group, in proximity to the coordinating sulfur and oxygen atoms, can create a chiral environment around the metal catalyst. This can lead to the preferential formation of one enantiomer of the product over the other in a catalytic reaction.

Potential applications for chiral 2-mercaptocyclodecanone ligands could include:

Asymmetric Hydrogenation: Chiral ruthenium and rhodium complexes are known to be effective catalysts for the enantioselective hydrogenation of ketones and olefins. nih.govrsc.org

Asymmetric Aldol (B89426) Reactions: Chiral metal complexes can be used to control the stereochemical outcome of aldol reactions.

Asymmetric Michael Additions: The conjugate addition of nucleophiles to enones can be rendered enantioselective by using a chiral catalyst. mdpi.com

The development of new chiral ligands is an active area of research, and the unique structure of 2-mercaptocyclodecanone makes it an interesting candidate for exploration in this field. researchgate.net

Exploration in Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful tool in modern synthesis. The field often leverages molecules with specific functionalities, such as thiols and ketones, to act as catalysts. For instance, the thiol group can participate in various catalytic cycles, including Michael additions and conjugate additions, while the ketone can be involved in enamine or enolate-based catalysis.

Building Block in Retrosynthetic Strategies for Complex Molecules

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by working backward from the target molecule to simpler, commercially available starting materials. Molecules with unique cyclic scaffolds and functional group arrangements are often valuable as building blocks in these synthetic routes.

The structure of Cyclodecanone (B73913), 2-mercapto-, with its ten-membered ring and alpha-mercapto ketone functionality, presents an interesting synthon for the construction of more complex molecular architectures. Theoretically, it could serve as a precursor for various natural products or pharmaceutically active compounds. However, a review of the scientific literature did not yield any published examples of its use as a key building block in the retrosynthesis of any specific complex molecules. The strategic bond disconnections and synthetic pathways involving this particular compound have not been documented in available research.

Biochemical Interactions and Mechanistic Studies Excluding Clinical Aspects

Interaction with Model Biological Thiols and Disulfides

The thiol group of 2-mercaptocyclodecanone is expected to be the primary site of interaction with biological thiols and disulfides, engaging in redox reactions and exchange processes that are fundamental to cellular signaling and protein function.

Redox Chemistry with Biological Sulfhydryl Groups

Redox reactions involve the transfer of electrons, with oxidation being the loss of electrons and reduction being the gain of electrons. The thiol (or sulfhydryl) group (-SH) of 2-mercaptocyclodecanone can be oxidized to form a disulfide bond (S-S). This interconversion is a key aspect of redox chemistry in biological systems.

The cellular environment maintains a delicate balance of reduced and oxidized species, largely through the action of small-molecule thiols like glutathione (B108866) (GSH) and the thioredoxin system. The thiol group of 2-mercaptocyclodecanone can, in principle, react with biological oxidants. The reaction of thiols with reactive oxygen species (ROS) can lead to the formation of various oxidized sulfur species, including sulfenic acids (R-SOH), which are key intermediates in redox signaling.

The interaction of 2-mercaptocyclodecanone with biological thiols like glutathione would likely involve redox cycling. For instance, in an oxidizing environment, it could be converted to a disulfide, which could then be reduced back to the thiol form by cellular reductants like GSH. The interaction between thiols and metal ions, such as copper, is also a critical area of study, as thiols can reduce Cu(II) to Cu(I) and form stable complexes, influencing the metal's bioavailability and potential toxicity.

Table 1: Examples of Biological Thiols and their Role in Redox Chemistry

| Thiol Compound | Abbreviation | Key Function |

| Glutathione | GSH | Major intracellular antioxidant, participates in detoxification and redox signaling. |

| Cysteine | Cys | An amino acid whose thiol side chain is crucial for protein structure (disulfide bonds) and enzyme catalysis. |

| Coenzyme M | CoM-SH | Involved in methanogenesis in archaea, participating in critical redox reactions. |

| Coenzyme B | CoB-SH | Works with Coenzyme M in the final step of methane (B114726) formation. |

Thiol-Disulfide Exchange Kinetics with Peptides and Proteins

Thiol-disulfide exchange is a crucial reaction in which a thiolate anion attacks a disulfide bond. This results in the formation of a new disulfide bond and a new thiol. This process is fundamental to protein folding, where enzymes like protein disulfide isomerases (PDIs) catalyze the correct formation of disulfide bonds.

The kinetics of thiol-disulfide exchange reactions are influenced by several factors, including the pKa of the attacking thiol, the stability of the disulfide bond being targeted, and the local environment. The reaction proceeds via an SN2-like mechanism, with a trigonal bipyramidal transition state. For 2-mercaptocyclodecanone, its reactivity in thiol-disulfide exchange would depend on the accessibility of its thiol group and its nucleophilicity. It could potentially interact with disulfide bonds in peptides and proteins, leading to the formation of a mixed disulfide between the protein and the 2-mercaptocyclodecanone molecule.

Studying the kinetics of such an exchange would involve monitoring the reaction over time, often using spectroscopic methods. The rate constants (kon and koff) and the equilibrium constant (KD) provide quantitative measures of the interaction.

Table 2: Key Kinetic Parameters in Thiol-Disulfide Exchange Studies

| Parameter | Symbol | Description |

| Association Rate Constant | kon | The rate at which the thiol and disulfide associate to form a complex. |

| Dissociation Rate Constant | koff | The rate at which the complex breaks apart. |

| Equilibrium Dissociation Constant | KD | The ratio of koff/kon, indicating the affinity of the interaction. A lower KD signifies a stronger binding. |

| Second-Order Rate Law | - | Often established for thiol-disulfide exchange, where the rate is first order in both the metal thiolate and the disulfide. |

Enzyme Active Site Probing and Mechanistic Inhibition Studies

Enzyme inhibitors are molecules that reduce the activity of enzymes. Given its chemical structure, 2-mercaptocyclodecanone has the potential to act as an enzyme inhibitor through various mechanisms.

Irreversible and Reversible Covalent Modifications of Enzymes

The thiol group of 2-mercaptocyclodecanone is a potent nucleophile and could covalently modify enzyme active sites. This modification can be either reversible or irreversible.

Irreversible Inhibition: An irreversible inhibitor forms a stable, covalent bond with the enzyme, leading to a permanent loss of activity. Thiol-reactive electrophiles are often used as irreversible inhibitors. 2-mercaptocyclodecanone itself is a nucleophile, but its oxidation product, a disulfide, could be attacked by a cysteine residue in an enzyme's active site.

Reversible Covalent Inhibition: In this case, the covalent bond formed between the inhibitor and the enzyme can be broken, restoring enzyme activity. The formation of a mixed disulfide bond between 2-mercaptocyclodecanone and a cysteine residue in an enzyme active site is a classic example of reversible covalent modification. This type of inhibition is often seen with enzymes whose mechanism involves a catalytic cysteine.

The type of inhibition—competitive, non-competitive, or uncompetitive—can be determined through kinetic studies by analyzing the effect of the inhibitor on the enzyme's Michaelis constant (KM) and maximum velocity (Vmax).

Substrate Mimicry and Binding Site Characterization via Biophysical Methods

Substrate mimicry occurs when a molecule structurally resembles the natural substrate of an enzyme, allowing it to bind to the active site. The ten-membered ring of 2-mercaptocyclodecanone might allow it to act as a mimic for a cyclic or long-chain substrate of certain enzymes, potentially leading to competitive inhibition. This binding, driven by factors like hydrophobicity and shape complementarity, can facilitate precise recognition at the enzyme's substrate-binding cleft.

A variety of biophysical methods are essential for characterizing such binding events and understanding the thermodynamics and kinetics of the interaction. These techniques provide a detailed picture of the molecular interaction without relying on functional assays alone.

Table 3: Biophysical Methods for Characterizing Enzyme-Inhibitor Interactions

| Technique | Abbreviation | Information Obtained |

| Isothermal Titration Calorimetry | ITC | Directly measures all binding parameters: binding constant (KD), reaction stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). |

| Surface Plasmon Resonance | SPR | Provides real-time kinetic data, including association (kon) and dissociation (koff) rates, and affinity (KD). |

| Dynamic Light Scattering | DLS | Determines molecular size and can detect aggregation or conformational changes upon ligand binding. |

| Differential Scanning Fluorimetry | DSF | Measures changes in protein thermal stability upon ligand binding, which can indicate an interaction. |

| Nuclear Magnetic Resonance Spectroscopy | NMR | Provides atomic-level structural information about the binding site and conformational changes. |

Investigation of Protein Alkylation and Acylation Mechanisms

Protein alkylation is the addition of an alkyl group to a nucleophilic site on a protein, such as the side chains of cysteine, lysine, or histidine. Thiol groups, being strong nucleophiles, are particularly susceptible to alkylation. While 2-mercaptocyclodecanone is itself a nucleophile, it could participate in alkylation chemistry in several ways. For instance, it could react with an electrophilic species to form an adduct that then alkylates a protein.

Standard protocols for protein modification often involve an initial reduction of disulfide bonds, followed by alkylation to prevent them from reforming. Reagents like iodoacetamide (B48618) or

Fundamental Studies on Molecular Recognition and Binding Events

Extensive literature searches did not yield specific studies on the molecular recognition and binding events of the chemical compound Cyclodecanone (B73913), 2-mercapto-. Research focusing on its direct interactions with proteins, including computational modeling and experimental binding analyses, appears to be limited or not publicly available.

Ligand-Protein Interaction Modelling (Computational and Experimental)

There is currently a lack of published data regarding computational or experimental modeling of the interaction between Cyclodecanone, 2-mercapto- and specific protein targets. While general methodologies for such studies are well-established, their application to this particular compound has not been documented in the accessible scientific literature.

Chemo-Proteomic Approaches for Target Identification (Mechanistic Focus)

Similarly, no specific chemo-proteomic studies with a mechanistic focus on identifying the protein targets of Cyclodecanone, 2-mercapto- have been found in the public domain. This indicates a significant gap in the understanding of the compound's mode of action at the molecular level.

Due to the absence of research data, no data tables can be generated for the biochemical interactions of Cyclodecanone, 2-mercapto-.

Future Directions and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The synthesis of 2-mercaptocyclodecanone, likely proceeding through a conjugate addition of a thiol to cyclodecenone, presents challenges in optimizing yield, purity, and stereoselectivity. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to address these complexities. researchgate.net Future research will likely focus on developing predictive models that can navigate the vast parameter space of this reaction.

| Parameter | ML Model A Prediction | ML Model B Prediction | Experimental Outcome |

| Catalyst | DBU | Triphenylphosphine | DBU |

| Solvent | Toluene | Acetonitrile | Toluene |

| Temperature (°C) | 25 | 40 | 25 |

| Predicted Yield (%) | 85 | 78 | 82 |

| Predicted d.r. | 90:10 | 75:25 | 88:12 |

This interactive table presents a hypothetical comparison of predictions from two different machine learning models against a real experimental outcome for the synthesis of 2-mercaptocyclodecanone. This illustrates how AI could be used to select optimal reaction conditions.

Novel Synthetic Strategies for Accessing Stereoisomers

The biological and material properties of 2-mercaptocyclodecanone are intrinsically tied to its three-dimensional structure. Consequently, the development of synthetic methods to selectively access its various stereoisomers is a paramount research goal. Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective conjugate addition of thiols to enones, providing a direct route to chiral β-thioketones. proquest.comresearchgate.net

Future work will likely involve the application of bifunctional organocatalysts, such as those derived from cinchona alkaloids or thioureas, to the synthesis of 2-mercaptocyclodecanone. nih.gov These catalysts can activate both the enone (via iminium ion formation) and the thiol, orchestrating the approach of the nucleophile to a specific face of the molecule, thereby inducing high levels of stereoselectivity. researchgate.net Another promising avenue is kinetic resolution, where a chiral catalyst selectively reacts with one enantiomer of a racemic starting material, allowing for the separation of both enantiomers. An organocatalytic thiol-Michael addition could potentially be adapted for the kinetic resolution of a racemic precursor to 2-mercaptocyclodecanone. nih.gov

| Catalyst System | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |

| Uncatalyzed (Racemic) | 1:1 | 0 |

| Chiral Amine Catalyst A | 95:5 | 92 |

| Chiral Thiourea Catalyst B | 80:20 | 98 |

| Enzymatic (Lipase) | >99:1 | >99 |

This interactive table showcases hypothetical results for the stereoselective synthesis of 2-mercaptocyclodecanone using different catalytic strategies. It highlights the potential of novel methods to achieve high levels of stereocontrol.

Development of Advanced Analytical Techniques for In Situ Monitoring of Reactions

Optimizing the synthesis of 2-mercaptocyclodecanone requires a deep understanding of its reaction kinetics, mechanism, and the potential formation of intermediates or byproducts. Process Analytical Technology (PAT) offers a framework for achieving this by using real-time, in-line analytical methods to monitor reactions as they occur. mt.comwikipedia.org

Future research should focus on implementing in situ spectroscopic techniques to track the conjugate addition reaction that forms 2-mercaptocyclodecanone. americanpharmaceuticalreview.com For instance, in situ Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time concentration data for reactants, intermediates, and products directly in the reaction vessel. acs.orgacs.org This allows for the precise determination of reaction rates and the identification of transient species that would be missed by traditional offline analysis. researchgate.netnih.gov

Raman spectroscopy is another powerful PAT tool well-suited for this purpose. wikipedia.org It is highly sensitive to changes in chemical bonding and molecular structure. acs.org A key application would be to monitor the disappearance of the S-H stretching vibration from the thiol reactant and the appearance of new vibrations corresponding to the C-S bond in the 2-mercaptocyclodecanone product. nih.gov This non-destructive technique can provide a molecular fingerprint of the reaction mixture in real time, enabling rapid process optimization and control. mdpi.com

| Analytical Technique | Key Monitored Parameter | Information Gained |

| In Situ NMR | 1H signal integrals of reactants/products | Real-time concentration, reaction kinetics |

| In Situ Raman | S-H and C=C bond vibrations | Reactant consumption, product formation |

| In Situ FTIR | C=O bond vibration shift | Intermediate formation, reaction progress |

This interactive table outlines how different advanced analytical techniques could be applied to monitor the synthesis of 2-mercaptocyclodecanone in real time, detailing the specific parameters and the type of information obtained.

Exploration of New Catalytic Paradigms

Beyond traditional thermal and organocatalytic methods, emerging catalytic paradigms offer greener, more efficient, and highly selective routes for the synthesis of organosulfur compounds like 2-mercaptocyclodecanone. nih.gov Two of the most promising areas are photoredox catalysis and electrosynthesis.

Visible-light photoredox catalysis utilizes light energy to drive chemical reactions under exceptionally mild conditions. nih.gov This approach has been successfully applied to hydrothiolation reactions, which are mechanistically similar to the synthesis of 2-mercaptocyclodecanone. mdpi.comresearchgate.net A future synthetic route could involve a photocatalyst that, upon absorbing visible light, initiates a radical-based thiol-ene reaction between a thiol and cyclodecenone, potentially offering unique reactivity and selectivity profiles not accessible through thermal pathways. nih.govacs.org

Electrosynthesis represents another sustainable frontier, using electrical current to drive redox reactions. researchgate.net This method avoids the need for stoichiometric chemical oxidants or reductants, often leading to cleaner reaction profiles and reduced waste. nih.gov The electrochemical formation of C-S bonds is an active area of research, and developing a protocol for the electrocatalytic conjugate addition to form 2-mercaptocyclodecanone could provide a highly efficient and environmentally benign manufacturing process. researchgate.netnih.gov

| Catalytic Paradigm | Energy Source | Typical Conditions | Key Advantage |

| Traditional Thermal | Heat | 25-150 °C | Well-established methods |

| Photoredox Catalysis | Visible Light | Room Temperature | Mild conditions, unique reactivity |

| Electrosynthesis | Electricity | Room Temperature | Green, avoids chemical reagents |

This interactive table compares traditional catalysis with emerging photoredox and electrochemical paradigms for the synthesis of 2-mercaptocyclodecanone, highlighting differences in energy input, conditions, and primary benefits.

Bio-Inspired Chemical Transformations and Materials Development (Non-Clinical Focus)

The unique structure of 2-mercaptocyclodecanone—a flexible macrocycle with orthogonal ketone and thiol functional groups—makes it an intriguing building block for bio-inspired materials. The thiol group, in particular, is central to many biological structures and functions, most notably the disulfide bridges formed by cysteine residues in proteins. researchgate.net

Future research could explore the use of 2-mercaptocyclodecanone as a monomer for creating thiolated polymers , or "thiomers". nih.govbohrium.com These materials can mimic natural proteins by forming reversible disulfide cross-links upon mild oxidation. This could lead to the development of self-healing materials, where broken disulfide bonds can reform, or stimuli-responsive hydrogels that change their properties in response to redox conditions.

Furthermore, the thiol and ketone groups are ideal handles for "click chemistry," a set of highly efficient and specific reactions. nih.gov Thiol-ene click reactions could be used to graft 2-mercaptocyclodecanone onto surfaces or into polymer backbones, creating functional materials with precisely controlled architectures. rsc.orgumich.edualfa-chemistry.com The macrocyclic nature of the monomer could impart unique properties to the resulting polymers, such as altered chain dynamics or the ability to form ordered, porous structures through self-assembly , a process fundamental to the formation of complex biological structures. rsc.orgsc.edursc.org

| Application Area | Key Feature of 2-mercaptocyclodecanone | Potential Material Property |

| Self-Healing Polymers | Reversible disulfide bond formation (thiol) | Autonomous damage repair |

| Stimuli-Responsive Gels | Redox-active thiol group | Tunable swelling/stiffness |

| Functional Surfaces | Thiol-ene "click" reactivity | Tailored surface chemistry |

| Porous Materials | Macrocyclic structure, self-assembly | Selective adsorption, catalysis |

This interactive table summarizes potential non-clinical, bio-inspired applications for materials derived from 2-mercaptocyclodecanone, linking the molecule's structural features to the resulting material properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.